molecular formula C7H8IN3 B1610067 N-(4-Iodo-phenyl)-guanidine CAS No. 45964-99-6

N-(4-Iodo-phenyl)-guanidine

Cat. No.: B1610067
CAS No.: 45964-99-6
M. Wt: 261.06 g/mol
InChI Key: JMWQDIKJRCJGMY-UHFFFAOYSA-N
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Description

N-(4-Iodo-phenyl)-guanidine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-phenyl)-guanidine typically involves the reaction of 4-iodoaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired guanidine derivative. The reaction conditions often include the use of hydrochloric acid as a catalyst and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The iodine atom in this compound can be substituted by various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of N-(4-Iodo-phenyl)-urea.

    Reduction: Formation of N-(4-Amino-phenyl)-guanidine.

    Substitution: Formation of N-(4-Alkoxy-phenyl)-guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in coupling reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-Iodo-phenyl)-guanidine exerts its effects involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

  • N-(4-Bromo-phenyl)-guanidine
  • N-(4-Chloro-phenyl)-guanidine
  • N-(4-Fluoro-phenyl)-guanidine

Comparison: N-(4-Iodo-phenyl)-guanidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-iodophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQDIKJRCJGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460591
Record name N-(4-IODO-PHENYL)-GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45964-99-6
Record name N-(4-IODO-PHENYL)-GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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